molecular formula C19H14ClN3O4 B1682416 ZD-9379 CAS No. 170142-20-8

ZD-9379

Cat. No.: B1682416
CAS No.: 170142-20-8
M. Wt: 383.8 g/mol
InChI Key: PSTDMIAVUUYOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZD 9379 is a potent, orally active, and brain-penetrant antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has shown significant neuroprotective effects, making it a valuable tool in neurological research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZD 9379 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired biological activity. The detailed synthetic route is proprietary, but it typically involves the use of advanced organic synthesis techniques, including selective functional group transformations and purification steps to ensure high purity .

Industrial Production Methods

Industrial production of ZD 9379 would likely involve large-scale organic synthesis techniques, utilizing batch or continuous flow reactors to optimize yield and purity. The process would include stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

ZD 9379 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific modifications being made. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

Neuroprotective Effects

ZD-9379 has been extensively studied for its neuroprotective properties. Research indicates that it can significantly reduce infarct size and frequency of spreading depressions in models of ischemic stroke. A notable study demonstrated that this compound administered before or after middle cerebral artery occlusion (MCAO) led to a marked reduction in both the number of spreading depressions and infarct volume .

Therapeutic Potential in Neurological Disorders

The compound is being investigated for its therapeutic potential in various neurological conditions, including:

  • Alzheimer's Disease : By modulating NMDA receptor activity, this compound may help mitigate symptoms associated with this condition.
  • Amyotrophic Lateral Sclerosis (ALS) : Its ability to protect neurons could be beneficial in slowing disease progression.
  • Parkinson’s Disease : Research is ongoing to evaluate its efficacy in managing symptoms and protecting dopaminergic neurons .

Research Tool in Pharmacology

This compound serves as a valuable tool for studying NMDA receptor structure-activity relationships. Its unique properties allow researchers to explore the mechanisms underlying NMDA receptor function and its implications in various physiological processes, such as learning and memory .

Data Table: Comparison of this compound with Other NMDA Receptor Antagonists

CompoundMechanism of ActionTherapeutic UsesUnique Properties
This compoundGlycine site antagonistIschemic stroke, Alzheimer's diseaseHigh potency, oral bioavailability
MK-801Noncompetitive antagonistResearch on excitotoxicityStrongly inhibits NMDA receptor activity
MemantineUncompetitive antagonistAlzheimer's disease treatmentLow affinity, fewer side effects
KetamineNoncompetitive antagonistAnesthetic, depression treatmentRapid antidepressant effects

Case Studies

Case Study 1: Ischemic Stroke Model
In a controlled study involving male Sprague-Dawley rats subjected to MCAO, this compound was administered at varying intervals relative to the occlusion. Results indicated that pre-treatment with this compound significantly reduced both the number of spreading depressions observed and the resultant infarct volume compared to control groups. This underscores its potential utility as a therapeutic agent in acute ischemic events .

Case Study 2: Neurodegenerative Disease Models
In models simulating Alzheimer’s disease, this compound has shown promise in mitigating neurodegeneration by preventing excitotoxic damage associated with excessive glutamate release. The compound’s ability to penetrate the blood-brain barrier enhances its effectiveness, making it an attractive candidate for further clinical investigation .

Mechanism of Action

ZD 9379 exerts its effects by binding to the glycine site of the NMDA receptor, thereby inhibiting its activity. This inhibition prevents excessive calcium influx into neurons, which is a key factor in excitotoxicity and neuronal damage. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ZD 9379

ZD 9379 is unique due to its high potency, oral bioavailability, and ability to penetrate the blood-brain barrier. These properties make it particularly valuable for research and potential therapeutic applications in neuroprotection .

Biological Activity

ZD-9379, a compound classified as an NMDA receptor antagonist, has garnered attention for its potential neuroprotective effects. It specifically acts at the glycine site of the NMDA receptor, which plays a crucial role in excitatory neurotransmission and is implicated in various neurological disorders.

This compound functions by inhibiting the NMDA receptor, which is activated by glutamate and is critical for synaptic plasticity and memory function. By blocking this receptor, this compound can reduce excessive neuronal excitation, which is often associated with neurodegenerative processes and conditions such as stroke and traumatic brain injury .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In preclinical studies involving rat models, it has been shown to:

  • Reduce infarct size : this compound administration led to a marked decrease in the size of brain infarcts following induced ischemic events .
  • Decrease frequency of spreading depressions : The compound effectively reduced the occurrence of spreading depolarizations, which are waves of neuronal activity that can lead to further neuronal damage .

Comparative Efficacy

A systematic review highlighted this compound among several NMDA receptor antagonists that have been tested for their efficacy in managing conditions related to neuronal excitotoxicity. The review noted that while other compounds like ketamine and MK-801 also show promise, this compound's specific action at the glycine site may confer unique advantages in certain therapeutic contexts .

Case Studies

  • Ischemic Stroke Model : In a study involving rats subjected to middle cerebral artery occlusion (MCAO), this compound treatment resulted in a significant reduction in both behavioral deficits and histological damage compared to control groups. The infarct area was measured using TTC staining, demonstrating a clear protective effect .
  • Neurodegeneration Models : Another investigation focused on models of Alzheimer's disease showed that this compound could attenuate cognitive decline associated with amyloid-beta toxicity. Behavioral tests indicated improved performance in memory tasks among treated animals versus untreated controls .

Data Table: Summary of Biological Activities

Study TypeEffect ObservedMeasurement Method
Ischemic Stroke ModelReduced infarct sizeTTC staining
Spreading DepressionDecreased frequencyElectrophysiological recordings
Alzheimer's ModelImproved cognitive functionMorris Water Maze

Properties

IUPAC Name

7-chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c1-9-7-11(27-2)4-6-14(9)23-19(26)15-16(18(25)22-23)21-13-8-10(20)3-5-12(13)17(15)24/h3-8H,1-2H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTDMIAVUUYOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZD-9379
Reactant of Route 2
Reactant of Route 2
ZD-9379
Reactant of Route 3
ZD-9379
Reactant of Route 4
ZD-9379
Reactant of Route 5
ZD-9379
Reactant of Route 6
Reactant of Route 6
ZD-9379

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.